molecular formula C15H11N3O2S2 B2404115 N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 1206995-55-2

N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide

Cat. No. B2404115
CAS RN: 1206995-55-2
M. Wt: 329.39
InChI Key: FGBCEBQZHLCPGD-UHFFFAOYSA-N
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Description

“N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide” is a chemical compound that has been synthesized in the field of medicinal chemistry . It is a novel compound that has been studied for its potential therapeutic activities .


Synthesis Analysis

The synthesis of this compound involves a three-step reaction sequence from commercially available cyclic 1,3-diones . The process involves the condensation of cyclohexane-1,3-diones with thiourea, followed by acetylation with chloroacetic chloride, and then reaction with N-substituted piperazines to give the desired products . Another method involves the reaction of 2-bromodimedone with cyanothioacetamide .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in the synthesis analysis section. The compound is synthesized from commercially available cyclic 1,3-diones through a series of reactions involving condensation, acetylation, and substitution .

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives, including the compound , exhibit significant antimicrobial potential. Researchers have synthesized various analogs and evaluated their effectiveness against bacteria, fungi, and other pathogens. For instance, compounds 1a and 1b demonstrated good antimicrobial activity .

Anticancer Potential

The compound’s structural features make it an interesting candidate for anticancer research. Researchers have explored its effects on cancer cell lines, assessing its ability to inhibit tumor growth. Further studies are needed to understand its mechanism of action and potential clinical applications .

Anti-Inflammatory Properties

Imidazole-containing compounds often possess anti-inflammatory properties. Investigating the anti-inflammatory effects of this compound could lead to novel therapeutic strategies for inflammatory diseases .

Antioxidant Activity

Given the importance of antioxidants in maintaining cellular health, exploring the antioxidant potential of this compound is worthwhile. Antioxidants play a crucial role in preventing oxidative stress-related diseases .

Antidiabetic Effects

Imidazole derivatives have been investigated for their antidiabetic properties. Understanding how this compound interacts with relevant molecular targets could contribute to diabetes management .

Other Applications

Beyond the mentioned fields, researchers have explored the compound’s effects on various biological processes, including antiviral, antipyretic, and antiallergic activities. Additionally, its potential as an antihelmintic and trypanocidal agent warrants further investigation .

Mechanism of Action

properties

IUPAC Name

N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S2/c19-10-6-3-5-9-12(10)22-15(17-9)18-13(20)14-16-8-4-1-2-7-11(8)21-14/h1-2,4,7H,3,5-6H2,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBCEBQZHLCPGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide

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